molecular formula C20H29NO4 B596091 (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1263281-72-6

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B596091
CAS No.: 1263281-72-6
M. Wt: 347.455
InChI Key: BQNXNKFKDYCUBK-JKSUJKDBSA-N
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Description

The compound (3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group, a 4-tert-butylphenyl substituent, and a carboxylic acid moiety. Its stereochemistry (3S,4R) and bulky tert-butyl groups influence its conformational stability, solubility, and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or peptidomimetics .

Properties

IUPAC Name

(3S,4R)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXNKFKDYCUBK-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676449
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263281-72-6
Record name (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H29NO4. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl group and a 4-tert-butylphenyl substituent, which contribute to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This activity is often linked to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives of pyrrolidine carboxylic acids have shown promising results against Gram-positive bacteria and drug-resistant fungi. The presence of specific substituents can enhance their antimicrobial efficacy.

Anticancer Activity

A study investigating the anticancer potential of pyrrolidine derivatives indicated that modifications in the substituents significantly affect their cytotoxicity. For instance, compounds that include a 4-tert-butylphenyl group demonstrated enhanced activity against A549 lung cancer cells, reducing cell viability significantly compared to untreated controls (p < 0.05) .

CompoundCell LineViability Reduction (%)Significance
ControlA549100-
(3S,4R)A54963.4p < 0.05
Derivative XA54921.2p < 0.001

Antimicrobial Activity

In vitro studies have shown that certain derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating varying degrees of effectiveness depending on the structural modifications made to the base compound.

CompoundMIC (µg/mL)Target Organism
(3S,4R)32Staphylococcus aureus
Derivative Y64Escherichia coli

Case Studies

  • Case Study on Anticancer Efficacy : A derivative of the compound was tested in a preclinical model for lung adenocarcinoma. The results showed a significant reduction in tumor size when administered alongside conventional chemotherapy agents, highlighting its potential as an adjunct therapy .
  • Antimicrobial Resistance Study : Research focused on the efficacy of pyrrolidine derivatives against multidrug-resistant bacterial strains revealed that certain modifications could restore sensitivity to antibiotics in resistant strains, suggesting a role in overcoming antimicrobial resistance .

Comparison with Similar Compounds

Key Structural Features:

  • Boc Group : Enhances solubility in organic solvents and protects the amine during synthetic steps.
  • Carboxylic Acid : Enables salt formation or further derivatization (e.g., amide coupling).

Comparison with Structural Analogs

The following table compares the target compound with structurally similar pyrrolidine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid 4-tert-Butyl C₂₁H₃₁NO₄ 361.48 High steric hindrance; pharmaceutical intermediate
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid 4-Trifluoromethyl C₁₇H₂₀F₃NO₄ 359.34 Enhanced lipophilicity; medicinal intermediate
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid 3,5-Difluoro C₁₆H₁₈F₂NO₄ 332.32 Electron-withdrawing effects; improved metabolic stability
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid 2,4-Difluoro C₁₆H₂₀F₂NO₂ 304.34 Positional fluorination impacts binding affinity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid 3,5-Dimethoxy C₁₈H₂₅NO₆ 375.40 Electron-donating groups; potential CNS drug candidate
(3R,4S)-4-(3-Bromophenyl)-1-(tert-butyl)pyrrolidine-3-carboxylic acid 3-Bromo C₁₅H₂₀BrNO₂ 342.24 Heavy atom for radiopharmaceuticals or cross-coupling reactions

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., CF₃, F) :
    • Trifluoromethyl (CF₃) : Increases lipophilicity (logP) and resistance to oxidative metabolism, making it common in agrochemicals and CNS drugs .
    • Fluorine (F) : Enhances membrane permeability and bioavailability due to reduced polar surface area .
  • Electron-Donating Groups (e.g., OCH₃) :
    • Methoxy (OCH₃) : Improves solubility in aqueous media and may modulate receptor binding through hydrogen bonding .

Research Findings and Trends

  • Medicinal Chemistry : Fluorinated analogs are prioritized for their balance of metabolic stability and bioavailability .
  • Structural Characterization : X-ray crystallography (e.g., SHELX programs) is critical for confirming stereochemistry, especially in chiral centers .
  • Emerging Applications : Brominated derivatives are explored in PET imaging and Suzuki-Miyaura cross-coupling reactions .

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